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Cat. No.: B13026643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-06658607, an

irreversible Bruton's tyrosine kinase (BTK) inhibitor, with other clinically relevant BTK inhibitors.

The information is compiled from publicly available experimental data to assist researchers in

evaluating its potential for further investigation.

PF-06658607, also known as Ibrutinib-yne or Probe 4, is an alkynylated derivative of ibrutinib

designed as a chemical probe for activity-based protein profiling (ABPP).[1] Its irreversible

covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket of BTK, is

shared with other successful BTK inhibitors.[2] Understanding the cross-reactivity, or off-target

effects, of such inhibitors is crucial for predicting potential therapeutic benefits and adverse

effects.

Kinase Selectivity Profiles: A Comparative Overview
Direct, comprehensive kinome-wide screening data for PF-06658607 using standardized

platforms like KINOMEscan is not readily available in the public domain. However, a seminal

study by Lanning et al. (2014) in Nature Chemical Biology utilized PF-06658607 (referred to as

probe 4) in a quantitative mass spectrometry-based approach (ABPP-SILAC) to identify its

protein targets in human cancer cell lines.[1]

This section presents the identified off-targets of PF-06658607 from that study and contrasts

them with the selectivity profiles of the well-characterized BTK inhibitors ibrutinib, acalabrutinib,
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and zanubrutinib, for which KINOMEscan data is available.

Data Presentation
Table 1: Off-Target Profile of PF-06658607 (Probe 4) in Ramos B-cells

This table lists proteins identified as significant targets of PF-06658607 (1 µM treatment for 1

hour) in Ramos cells, as determined by Activity-Based Protein Profiling with Stable Isotope

Labeling by Amino acids in Cell culture (ABPP-SILAC). The data is presented as SILAC ratios

(probe-treated/DMSO-treated). A higher ratio indicates a greater extent of labeling by the

probe.
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Protein Target
SILAC Ratio (Probe
4/DMSO)

Notes

BTK ≥ 20 Primary Target

BLK ≥ 20 TEC family kinase

ITK ≥ 20 TEC family kinase

TEC ≥ 20 TEC family kinase

BMX (ETK) ≥ 20 TEC family kinase

EGFR 17.5 Receptor Tyrosine Kinase

ERBB2 16.2 Receptor Tyrosine Kinase

ERBB4 14.8 Receptor Tyrosine Kinase

JAK3 12.1 Janus Kinase

MAP2K7 9.8
Mitogen-activated Protein

Kinase Kinase

MLTK (ZAK) 8.5
Mitogen-activated Protein

Kinase Kinase Kinase

GAK 7.9 Serine/Threonine Kinase

TNK2 7.5 Non-receptor Tyrosine Kinase

CSK 6.8 Non-receptor Tyrosine Kinase

FGR 6.5 SRC family kinase

SRC 5.9 SRC family kinase

YES1 5.5 SRC family kinase

LYN 5.2 SRC family kinase

Source: Adapted from Lanning BR, et al. Nat Chem Biol. 2014 Sep;10(9):760-7.[1]

Table 2: Comparative Kinase Selectivity of Clinically Approved BTK Inhibitors
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This table summarizes the off-target profiles of ibrutinib, acalabrutinib, and zanubrutinib based

on KINOMEscan data, which measures the percentage of kinase inhibited at a given

concentration. A lower percentage indicates stronger inhibition. For comparability, data is

presented for kinases that are also identified as off-targets of PF-06658607 or are of clinical

relevance.

Kinase Target
Ibrutinib (%
Inhibition @ 1µM)

Acalabrutinib (%
Inhibition @ 1µM)

Zanubrutinib (%
Inhibition @ 1µM)

BTK <1 <1 <1

BLK <1 1-10 1-10

BMX (ETK) <1 1-10 1-10

CSK 1-10 >50 >50

EGFR 1-10 >90 >90

ERBB2 1-10 >90 >90

ERBB4 1-10 >90 >90

FGR <1 10-50 10-50

GAK <1 1-10 1-10

ITK <1 10-50 10-50

JAK3 1-10 >90 >90

LYN <1 10-50 10-50

SRC <1 10-50 10-50

TEC <1 1-10 1-10

TXK <1 1-10 1-10

YES1 <1 10-50 10-50

Source: Data compiled and adapted from various sources reporting KINOMEscan results.[3][4]

[5][6][7]
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Observations from the Data:

PF-06658607, similar to its parent compound ibrutinib, demonstrates activity against other

members of the TEC kinase family (BLK, ITK, TEC, BMX).

PF-06658607 also shows significant interaction with the ERBB family of receptor tyrosine

kinases (EGFR, ERBB2, ERBB4) and the Janus kinase JAK3, which are known off-targets of

ibrutinib.

Acalabrutinib and zanubrutinib exhibit a more selective profile, with significantly less

inhibition of EGFR, ERBB family kinases, and JAK3 compared to ibrutinib and, by extension,

PF-06658607.[4][6][8][9] This increased selectivity is a key differentiator for these second-

generation BTK inhibitors.[10]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used to generate the data presented.

Activity-Based Protein Profiling with SILAC (ABPP-
SILAC)
This method was used to identify the targets of PF-06658607 (probe 4).

Cell Culture and SILAC Labeling: Two populations of Ramos B-cells are cultured in media

containing either "light" (standard) or "heavy" (¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine) amino acids.

Inhibitor Treatment: The "heavy" labeled cells are treated with the covalent inhibitor (e.g.,

ibrutinib), while the "light" labeled cells are treated with a vehicle control (DMSO).

Probe Labeling: Both cell populations are then treated with the alkyne-functionalized probe,

PF-06658607. The probe covalently binds to the active site of BTK and other susceptible

kinases.

Cell Lysis and Click Chemistry: The cells are lysed, and the proteomes are combined. A

"click" reaction is performed to attach a reporter tag (e.g., biotin-azide) to the alkyne handle

of the probe.
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Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The

captured proteins are then digested into peptides.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: The relative abundance of "light" and "heavy" peptides is quantified. A high

"light"/"heavy" ratio indicates that the protein was a target of the probe and that this binding

was competed away by the parent inhibitor.

KINOMEscan™ Assay
This is a high-throughput competition binding assay used to quantify the interaction of a

compound with a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged

with DNA, and the amount of kinase bound to the solid support is measured by quantitative

PCR (qPCR) of the DNA tag.

Assay Procedure:

A panel of human kinases is individually expressed as fusions with a DNA tag.

Each kinase is incubated with the immobilized ligand and the test compound at a fixed

concentration (e.g., 1 µM).

After an incubation period to allow for binding to reach equilibrium, unbound kinase is

washed away.

The amount of kinase remaining bound to the solid support is quantified using qPCR.

Data Interpretation: The results are typically reported as "percent of control" or "percent

inhibition". A low percentage of control indicates that the test compound effectively displaced

the kinase from the immobilized ligand, signifying a strong interaction.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Experimental Workflow Diagrams
Caption: ABPP-SILAC Experimental Workflow.
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Caption: KINOMEscan Assay Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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